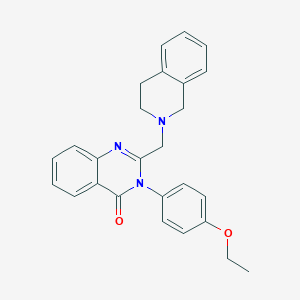![molecular formula C27H37N3O3S B289314 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289314.png)
6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been extensively studied in various scientific research studies. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the accumulation of amyloid beta plaques in the brain (a hallmark of Alzheimer's disease), and improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. However, one of the limitations of using this compound is its relatively high cost and complex synthesis method.
Direcciones Futuras
There are several future directions that can be explored in the study of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One of the potential directions is the development of more efficient synthesis methods that can reduce the cost and complexity of producing this compound. Another direction is the exploration of its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, further studies can be conducted to investigate the long-term safety and efficacy of this compound in human clinical trials.
In conclusion, 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and its biochemical and physiological effects have been extensively studied in scientific research studies. Although there are some limitations in its use in lab experiments, there are several future directions that can be explored to further understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a multi-step process that involves the use of various chemical reagents and techniques. One of the most common synthesis methods involves the reaction of 2-ethylphenyl isocyanate with 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the addition of morpholine and acetic anhydride.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been extensively studied in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C27H37N3O3S |
|---|---|
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
6-tert-butyl-N-(2-ethylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C27H37N3O3S/c1-5-18-8-6-7-9-21(18)28-25(32)24-20-11-10-19(27(2,3)4)16-22(20)34-26(24)29-23(31)17-30-12-14-33-15-13-30/h6-9,19H,5,10-17H2,1-4H3,(H,28,32)(H,29,31) |
Clave InChI |
DNJXZHSJZJVKCV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4 |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)
![N-(2-methoxyphenyl)-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289238.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)
![N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-2,4-dichlorobenzamide](/img/structure/B289242.png)
![2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B289244.png)
![2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B289245.png)
![N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B289248.png)
![2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289250.png)
![N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide](/img/structure/B289252.png)
![2-({[acetyl(isopropyl)amino]acetyl}amino)-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289253.png)